2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
Brand Name:
Vulcanchem
CAS No.:
1061170-68-0
VCID:
VC0120684
InChI:
InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3
SMILES:
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC
Molecular Formula:
C132H168
Molecular Weight:
1754.796
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
CAS No.: 1061170-68-0
Reference Standards
VCID: VC0120684
Molecular Formula: C132H168
Molecular Weight: 1754.796
CAS No. | 1061170-68-0 |
---|---|
Product Name | 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene |
Molecular Formula | C132H168 |
Molecular Weight | 1754.796 |
Standard InChI | InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3 |
Standard InChIKey | OKSJBXROESAIIX-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Synonyms | PAH-A |
PubChem Compound | 131668032 |
Last Modified | Nov 11 2021 |
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